Cas no 165036-14-6 (D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI))
![D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI) structure](https://de.kuujia.com/scimg/cas/165036-14-6x500.png)
165036-14-6 structure
Produktname:D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI)
D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI)
- [(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid
- D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphoroth...
- (1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-6-[(hydroxy{[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl}phosphoryl)oxy]cyclohexane-1,4-diyl bis[dihydrogen (phosphate)]
- 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate)
- D-myo-Inositol, 1,4-bis(dihydrogen phosphate) 5-(S-(1-(2-nitrophenyl)e thyl) hydrogen phosphorothioate), (R)-
- D-myo-Inositol, 1,4-bis(dihydrogen phosphate) 5-(S-(1-(2-nitrophenyl)ethyl) hydrogen phosphorothioate), (R)-
- 165036-14-6
- Caged 5-thio-insp3
- DTXSID50167839
- D-myo-Inositol, 1,4-bis(dihydrogen phosphate) 5-(S-(1-(2-nitrophenyl)e thyl) hydrogen phosphorothioa
-
- Inchi: InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1
- InChI-Schlüssel: GPGJXNYNJPMDTP-MOWZACQSSA-N
- Lächelt: O=[N+](C1=CC=CC=C1[C@H](SP(O[C@H]1[C@H](O)[C@@H](OP(=O)(O)O)[C@@H](O)[C@@H](O)[C@@H]1OP(=O)(O)O)(O)=O)C)[O-]
Berechnete Eigenschaften
- Genaue Masse: 584.987214
- Monoisotopenmasse: 584.987214
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 9
- Komplexität: 891
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 312
- XLogP3: -4.3
Experimentelle Eigenschaften
- Dichte: 1.91
- Siedepunkt: 922.3°Cat760mmHg
- Flammpunkt: 511.6°C
- Brechungsindex: 1.663
- PSA: 341.29000
- LogP: 0.44990
D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI) Verwandte Literatur
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
165036-14-6 (D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI)) Verwandte Produkte
- 1020489-20-6(N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboxamide)
- 2172169-23-0(3-(1-Hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)
- 15054-54-3(Urea,N-(1,1-dimethylethyl)-N'-phenyl-)
- 1955505-90-4(ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride)
- 73397-20-3((2S,3S)-3-Amino-2-hydroxy-5-methylhexanoic acid)
- 2199161-85-6(4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine)
- 1516068-12-4(3-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butan-1-amine)
- 1599076-90-0(1-(1-cyclobutoxy-2-iodoethyl)-2-methoxybenzene)
- 1553688-56-4(4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0,]trideca-1(13),3,5,9,11-pentaen-7-one)
- 1563861-52-8(4-4-(propan-2-yl)phenylbut-3-en-2-amine)
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
